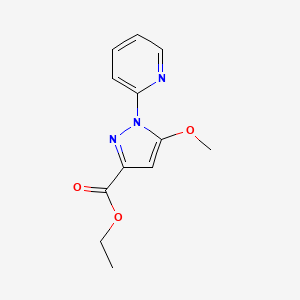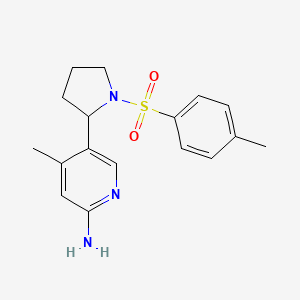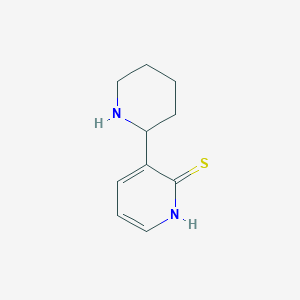
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is a complex organic compound with a unique structure that includes an iodophenyl group and a tetrahydroindole moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid typically involves multiple steps, starting from readily available precursors. One common route involves the iodination of a phenylacetic acid derivative, followed by cyclization and functional group transformations to introduce the indole and acetic acid functionalities .
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents .
Analyse Chemischer Reaktionen
Types of Reactions
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the indole moiety to more oxidized forms.
Reduction: Reduction of the carbonyl group to form alcohol derivatives.
Substitution: Halogen exchange reactions, particularly involving the iodine atom.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like iodine and bromine .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield indole-2-carboxylic acids, while reduction can produce alcohol derivatives .
Wissenschaftliche Forschungsanwendungen
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The iodine atom may also play a role in enhancing the compound’s reactivity and binding affinity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Iodophenylacetic acid: Shares the iodophenyl group but lacks the indole moiety.
Trametinib acetic acid: Contains a similar acetic acid functionality but differs in the overall structure and specific substituents.
Uniqueness
2-(1-(4-Iodophenyl)-6,6-dimethyl-4-oxo-4,5,6,7-tetrahydro-1H-indol-2-yl)acetic acid is unique due to its combination of an iodophenyl group and a tetrahydroindole moiety, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C18H18INO3 |
|---|---|
Molekulargewicht |
423.2 g/mol |
IUPAC-Name |
2-[1-(4-iodophenyl)-6,6-dimethyl-4-oxo-5,7-dihydroindol-2-yl]acetic acid |
InChI |
InChI=1S/C18H18INO3/c1-18(2)9-15-14(16(21)10-18)7-13(8-17(22)23)20(15)12-5-3-11(19)4-6-12/h3-7H,8-10H2,1-2H3,(H,22,23) |
InChI-Schlüssel |
JCXGDZZQKALQQA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CC2=C(C=C(N2C3=CC=C(C=C3)I)CC(=O)O)C(=O)C1)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![6-Fluoro-2,3-dihydrobenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804293.png)
![6-(Benzyloxy)-5-methoxybenzo[b]thiophene-2-carboxylic acid](/img/structure/B11804295.png)

